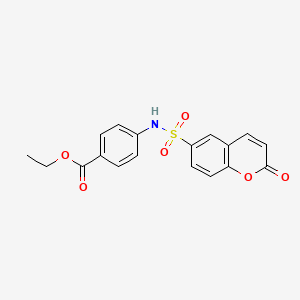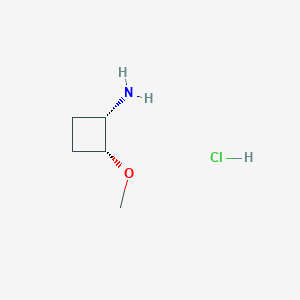
(1S,2R)-2-methoxycyclobutanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-methoxycyclobutanamine;hydrochloride is a chiral compound with significant interest in various fields of chemistry and biology. The compound’s unique stereochemistry, with specific (1S,2R) configuration, makes it a valuable subject for research and application in different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-methoxycyclobutanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of continuous flow processes also enhances the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-2-methoxycyclobutanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S,2R)-2-methoxycyclobutanamine;hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology: In biological research, the compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes makes it a useful tool for understanding enzyme mechanisms and developing enzyme inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (1S,2R)-2-methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,2R)-2-methoxycyclobutanamine;hydrochloride include (1S,2S)-2-methoxycyclobutanamine and (1R,2S)-2-methoxycyclobutanamine. These compounds share similar structural features but differ in their stereochemistry .
Uniqueness: The uniqueness of this compound lies in its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall behavior in various applications .
Propriétés
Formule moléculaire |
C5H12ClNO |
|---|---|
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
(1S,2R)-2-methoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1 |
Clé InChI |
ZVONGBUZWDPLLF-UYXJWNHNSA-N |
SMILES isomérique |
CO[C@@H]1CC[C@@H]1N.Cl |
SMILES canonique |
COC1CCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
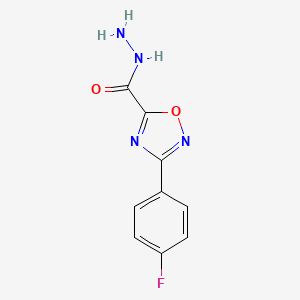
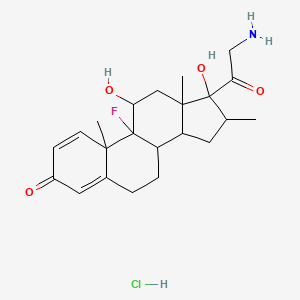
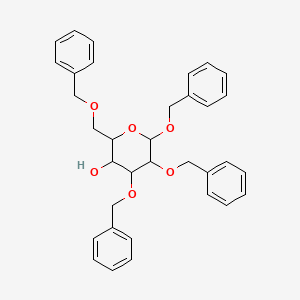
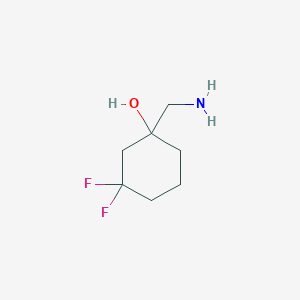
![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
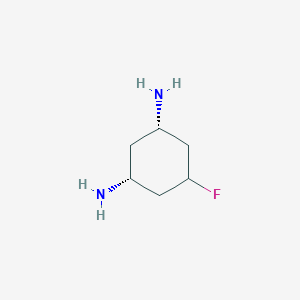

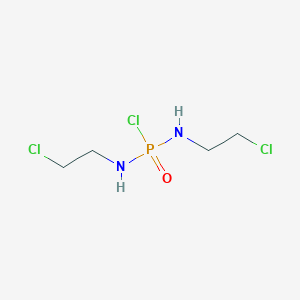
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
